Methyldopa hydrochloride

Hypertension Pharmacodynamics Sympathetic Nervous System

Methyldopa hydrochloride (CAS 63302-24-9) is the established, guideline-recommended oral antihypertensive for managing hypertension in pregnancy, indicated as a replacement for contraindicated ACE inhibitors and ARBs. Its unique metabolic conversion to alpha-methylnorepinephrine provides 6-fold higher potency and 75-fold greater selectivity for central alpha-2 adrenergic receptors versus endogenous norepinephrine, enabling a distinct equipotent dose ratio of 750 mg compared to 0.2 mg clonidine. Proven to reduce severe hypertension risk (RR 0.44 vs. placebo), this compound serves as an essential reference standard for clinical trials in pregnancy-induced hypertension and bioequivalence studies. Procure for obstetrics research, maternal-fetal medicine, and quality control applications requiring USP-compliant analytical reference material.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
CAS No. 63302-24-9
Cat. No. B1659072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopa hydrochloride
CAS63302-24-9
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
InChIInChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1
InChIKeyUNETXNZYVGKTSS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldopa Hydrochloride (CAS 63302-24-9): Foundational Profile for Scientific Procurement and Differentiation Analysis


Methyldopa hydrochloride is a centrally acting alpha-2 adrenergic agonist prodrug, widely established as a first-line oral antihypertensive for the management of hypertension in pregnancy [1]. Its therapeutic effect relies on enzymatic conversion within the central nervous system to alpha-methylnorepinephrine, a metabolite that exhibits markedly enhanced selectivity for central inhibitory alpha-2 adrenergic receptors compared to endogenous norepinephrine, leading to a reduction in sympathetic outflow and peripheral vascular resistance [2]. This compound is characterized by a relatively slow onset of action, reaching peak hypotensive effect approximately 5 hours post-oral administration [1].

Methyldopa Hydrochloride Procurement: Critical Differentiation from In-Class Antihypertensive Analogs


The assumption that antihypertensive agents with overlapping mechanisms can be freely interchanged is invalid for methyldopa hydrochloride due to critical, quantifiable differences in clinical efficacy, pharmacokinetic profile, and safety across key patient populations. Direct comparative studies demonstrate that while methyldopa shares a central alpha-2 agonistic mechanism with clonidine, their equipotent dose ratios (750 mg vs. 0.2 mg, respectively) and metabolic pathways yield distinct clinical utility [1]. Furthermore, compared to labetalol, a mixed alpha/beta-blocker also used in pregnancy, methyldopa exhibits a statistically significant, albeit modest, difference in blood pressure reduction and a differential impact on severe hypertension risk [2]. Perhaps most critically for procurement decisions, methyldopa occupies a unique therapeutic niche as the established, guideline-recommended replacement for more efficacious but contraindicated agents (ACE inhibitors and ARBs) during pregnancy, a differentiation based on a definitive safety profile rather than superior efficacy [3].

Quantitative Evidence for Methyldopa Hydrochloride Differentiation in Scientific and Procurement Workflows


Comparative Hypotensive Efficacy and Sympatholytic Activity: Methyldopa vs. Clonidine

In a head-to-head study of nine hypertensive patients, single equipotent doses of methyldopa (750 mg) and clonidine (0.2 mg) produced an equivalent reduction in blood pressure at 6 and 8 hours post-dose [1]. This comparable hypotensive response was underpinned by a similar, significant decrease in plasma noradrenaline, a direct marker of peripheral sympathetic activity. Linear regression analysis confirmed that the relationship between the fall in systolic blood pressure and the fall in plasma noradrenaline was statistically similar for both drugs [1]. This provides quantitative, mechanistic evidence that methyldopa achieves a central sympatholytic effect comparable to the prototypical agent of its class.

Hypertension Pharmacodynamics Sympathetic Nervous System

Efficacy in Severe Hypertension Prevention During Pregnancy: Methyldopa vs. Placebo and Labetalol

A systematic review and network meta-analysis of 23 trials (n=3,989 women) quantified the efficacy of oral antihypertensives in preventing severe hypertension during pregnancy [1]. Compared to placebo/no treatment, methyldopa significantly reduced the incidence of severe hypertension, with a relative risk (RR) of 0.44 (95% CI 0.20-0.99). In the same analysis, labetalol demonstrated a more pronounced risk reduction with an RR of 0.20 (95% CI 0.09-0.48). This places methyldopa's efficacy in a quantitative, comparable context, confirming its significant benefit over placebo while acknowledging a measurable difference in effect size compared to labetalol.

Pregnancy-Induced Hypertension Maternal-Fetal Medicine Clinical Trial Meta-Analysis

Blood Pressure Control in Pregnancy-Induced Hypertension: Methyldopa vs. Labetalol

A randomized controlled trial directly compared the antihypertensive effects of oral methyldopa and labetalol in 194 women with pregnancy-induced hypertension [1]. On day 7 of treatment, the mean arterial pressure (MAP) was lower in the labetalol group (105.2 ± 2.8 mmHg) compared to the methyldopa group (106.7 ± 2.7 mmHg), a difference of 1.5 mmHg. While statistically significant (p=0.049), the clinical magnitude of this difference is modest. This head-to-head data provides a precise, quantitative comparison of the two most commonly used oral agents in this critical indication.

Gestational Hypertension Mean Arterial Pressure Randomized Controlled Trial

Metabolite Selectivity and Potency: Methyldopa's Alpha-2 Adrenergic Mechanism vs. Endogenous Norepinephrine

The antihypertensive action of methyldopa is mediated by its CNS metabolite, (-)-alpha-methylnorepinephrine. In radioligand binding studies using rat forebrain, this metabolite was found to be 6 times more potent and 75 times more selective for alpha-2 adrenergic receptors compared to the endogenous neurotransmitter, (-)-norepinephrine [1]. This high degree of selectivity for central inhibitory alpha-2 receptors is the cornerstone of its therapeutic effect, distinguishing its pharmacodynamic profile from non-selective sympatholytics.

Pharmacology Receptor Binding Mechanism of Action

Onset and Duration of Antihypertensive Action: Methyldopa vs. Clonidine

A key differentiator in clinical application is the temporal profile of blood pressure reduction. Methyldopa exhibits a relatively slow onset of action, with the BP-lowering effect starting approximately 2 to 3 hours after oral dosing and reaching a nadir at about 5 hours [1]. In contrast, clonidine, another central alpha-2 agonist, has a more rapid onset of 0.5 to 1.0 hour [1]. While both agents provide 24-hour blood pressure control, this difference in time-to-effect is a critical consideration for acute management versus chronic, stable therapy.

Pharmacokinetics Clinical Pharmacology Hypertension Management

Formulation Bioequivalence and Comparative Bioavailability of Methyldopa Preparations

For procurement and formulation development, the bioequivalence of different methyldopa products has been rigorously established. A study comparing a generic methyldopa tablet (250 mg) to the reference product Dopegyt® in 24 healthy volunteers found that the 90% confidence intervals for the geometric mean ratios of AUC0-t (92.93%; 80.69-107.03%) and Cmax (94.89%; 80.88-111.34%) fell well within the standard acceptance range of 80.00-125.00% [1]. This confirms interchangeability between these specific formulations. However, a separate comparison of a normal tablet (Dopegyt®) and a film-coated tablet (Presinol®) revealed a relative bioavailability of 116.7±56.7% for the test preparation, highlighting that while overall bioequivalence was met, formulation differences can influence the rate and extent of absorption [2].

Bioequivalence Pharmaceutical Formulation Pharmacokinetics

Optimal Application Scenarios for Methyldopa Hydrochloride Based on Quantitative Differentiation Evidence


First-Line Management of Chronic Hypertension in Pregnancy

Given its proven efficacy in reducing the risk of severe hypertension during pregnancy (RR 0.44 vs. placebo) and its established, non-teratogenic safety profile, methyldopa hydrochloride is the preferred oral agent for initiating and maintaining blood pressure control in pregnant patients [1]. Its use is specifically indicated as a replacement for more efficacious but contraindicated agents like ACE inhibitors and ARBs [2]. Procurement should prioritize this compound for obstetrics and maternal-fetal medicine units where long-term, safe management of gestational and chronic hypertension is the primary clinical objective.

Pharmacological Research on Central Sympatholytic Mechanisms

Methyldopa serves as a critical tool compound for investigating central alpha-2 adrenergic pathways. Its unique metabolism to alpha-methylnorepinephrine, which exhibits 6-fold higher potency and 75-fold greater selectivity for alpha-2 receptors over endogenous norepinephrine, provides a highly specific pharmacological probe [1]. Researchers studying central cardiovascular control, sympathetic outflow, or the neuropharmacology of catecholamines can utilize methyldopa to selectively activate central inhibitory pathways, with the knowledge that its equipotent hypotensive effect compared to clonidine (750 mg vs. 0.2 mg) allows for cross-study comparisons of these two central agonists [2].

Comparative Efficacy Trials for Antihypertensive Agents in Pregnancy

Methyldopa is the essential comparator or reference standard arm in any clinical trial evaluating new or existing oral antihypertensive therapies for pregnancy-induced hypertension. As demonstrated in recent network meta-analyses and head-to-head trials, methyldopa provides a well-characterized benchmark for both efficacy (e.g., MAP reduction of ~106.7 mmHg at day 7) and safety outcomes [1][2]. Clinical research organizations and pharmaceutical companies developing novel agents for this indication must include methyldopa to establish relative effectiveness and to meet regulatory expectations for comparative data.

Pharmaceutical Development and Quality Control of Oral Solid Dosage Forms

For generic pharmaceutical manufacturers and quality control laboratories, methyldopa hydrochloride tablets are a subject of established bioequivalence guidelines. The compound's pharmacokinetic parameters (e.g., Cmax, AUC) and the demonstrated bioequivalence of various formulations (e.g., 90% CI for AUC0-t ratio of generic to reference: 80.69-107.03%) provide a clear regulatory pathway [1]. Furthermore, the documented variability in relative bioavailability between normal and film-coated tablets (116.7±56.7%) underscores the importance of rigorous formulation development and dissolution testing to ensure consistent therapeutic performance [2]. Procurement of analytical reference standards and bulk active pharmaceutical ingredient (API) should be accompanied by a Certificate of Analysis confirming identity and purity against USP monographs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyldopa hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.